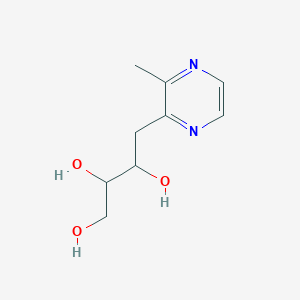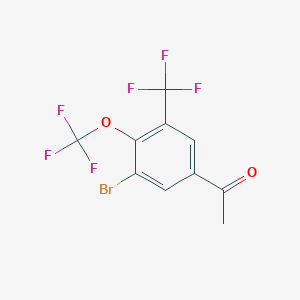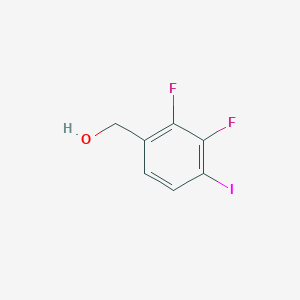![molecular formula C19H29N3O3 B12844564 1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine](/img/structure/B12844564.png)
1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine is a complex organic compound that features a piperidine ring fused with a tetrahydropyrrolo[3,2-C]azepine structure
Métodos De Preparación
The synthesis of 1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the piperidine nitrogen with a Boc (tert-butoxycarbonyl) group, followed by the formation of the tetrahydropyrrolo[3,2-C]azepine ring through cyclization reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .
Industrial production methods for this compound are still under development, with ongoing research focusing on optimizing reaction conditions and scaling up the synthesis process to meet commercial demands .
Análisis De Reacciones Químicas
1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and specific catalysts to facilitate the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions used, but typically include derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine has several scientific research applications:
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level.
Comparación Con Compuestos Similares
1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine can be compared with other piperidine derivatives, such as:
1-Boc-4-piperidone: A simpler compound used as a precursor in various syntheses.
N-Boc-4-oxo-L-proline methyl ester: Another derivative with applications in peptide synthesis.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical properties and potential biological activities .
Propiedades
Fórmula molecular |
C19H29N3O3 |
|---|---|
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
tert-butyl 4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H29N3O3/c1-13-12-15-16(6-5-9-20-17(15)23)22(13)14-7-10-21(11-8-14)18(24)25-19(2,3)4/h12,14H,5-11H2,1-4H3,(H,20,23) |
Clave InChI |
ILYZPGSWWRXMLE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N1C3CCN(CC3)C(=O)OC(C)(C)C)CCCNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


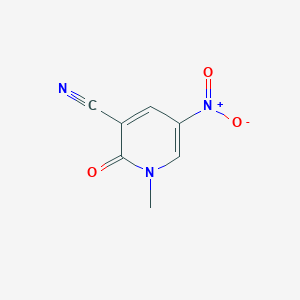
![4-[(6-Chloropyridin-3-YL)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12844494.png)
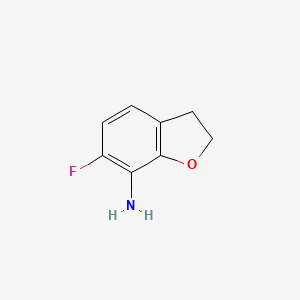

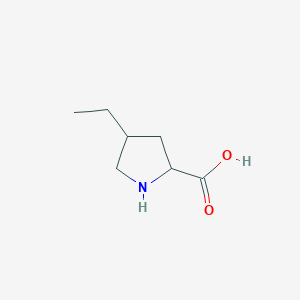
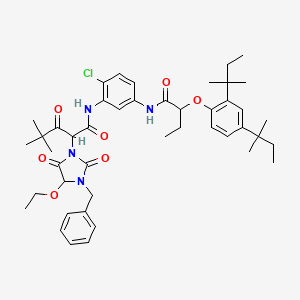
![N-(3-(5,6-Dimethylbenzo[d]oxazol-2-yl)-4-hydroxyphenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12844527.png)
